D-Aminogalacturonic Acid Hydrochloride
Description
D-Aminogalacturonic Acid Hydrochloride (chemical formula: C₆H₁₂ClNO₆; molecular weight: 229.62 g/mol) is a monosaccharide derivative classified under carbohydrates and oligosaccharides. Its structure includes a galacturonic acid backbone with an amino group substitution at the D-configuration, forming a hydrochloride salt (SMILES: O[C@@H]1C@HC@@HC(O)O[C@@H]1C(O)=O.Cl ) .
Properties
Molecular Formula |
C₆H₁₂ClNO₆ |
|---|---|
Molecular Weight |
229.62 |
Synonyms |
2-Amino-2-deoxy-D-galacturonic Acid Hydrochloride; 2-Amino-2-deoxygalacturonic Acid Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at -20°C to maintain stability.
- Applications : Primarily utilized in biochemical research, particularly in studies involving carbohydrate metabolism and glycobiology.
- Origin : Manufactured in Canada and distributed under the product code TRC-A609690 .
Comparison with Structurally or Functionally Related Compounds
The following table compares D-Aminogalacturonic Acid Hydrochloride with other hydrochloride salts and carbohydrate derivatives mentioned in the provided evidence. Key differences in molecular structure, applications, and pharmacological roles are highlighted.
Structural and Functional Analysis
- Carbohydrate Derivatives: this compound is distinguished by its monosaccharide backbone, unlike alkaloid-based hydrochlorides (e.g., Jatrorrhizine, Berberine) that feature nitrogen-containing heterocycles . This structural difference underpins its role in glycobiology rather than pharmacological modulation.
- Pharmacological Hydrochlorides: Compounds like Butenafine Hydrochloride and Raloxifene Hydrochloride are optimized for drug delivery due to enhanced solubility and bioavailability. Their mechanisms involve enzyme inhibition (e.g., SARS-CoV-2 3CLpro) or receptor modulation, unlike D-Aminogalacturonic Acid’s metabolic or structural roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

